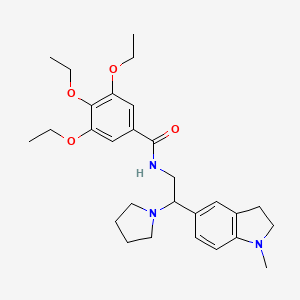

3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

3,4,5-Triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic core linked to a complex amine moiety containing 1-methylindolin-5-yl and pyrrolidin-1-yl groups. The compound’s design integrates lipophilic (triethoxy groups) and heterocyclic (indoline, pyrrolidine) motifs, which may influence receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIUTNYJFXHHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation

The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) . These agents facilitate the formation of an active ester intermediate, which reacts efficiently with amines.

Amide Coupling

The activated acid is coupled with 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is often added to scavenge acids, yielding the benzamide product.

Table 1: Representative Amide Coupling Conditions

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 0°C → RT | 78 | |

| DCC | DMF | RT | 65 |

Attachment of the Pyrrolidine Ring

The pyrrolidine ring is introduced via Mannich reaction or nucleophilic substitution .

Mannich Reaction

A three-component reaction between 1-methylindolin-5-amine , pyrrolidine , and formaldehyde generates the secondary amine linkage. This method is advantageous for its atom economy and mild conditions.

Nucleophilic Substitution

In a stepwise approach, 1-methylindolin-5-amine is treated with 1,4-dibromobutane to form a bromoethyl intermediate, which subsequently undergoes cyclization with pyrrolidine under basic conditions (e.g., K₂CO₃).

Optimization Strategies for Industrial Production

Continuous Flow Chemistry

Patented methodologies emphasize continuous flow reactors to enhance reaction control and scalability. For example, a microreactor system achieves 90% conversion in the amide coupling step by maintaining precise temperature gradients.

Purification Techniques

Final purification employs preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. This step ensures >99% purity, critical for pharmacological applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 482.2971 [M+H]⁺ (calculated: 482.2974).

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

Reduction: Formation of 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)amine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs identified from the evidence include:

AH-7921 (3,4-Dichloro-N-(1-(dimethylamino)cyclohexylmethyl)benzamide)

- Structure: Benzamide core with dichloro substituents and a cyclohexylmethyl-dimethylamino group.

- Key Differences : Lacks heterocyclic indoline/pyrrolidine groups but shares the benzamide scaffold.

- Biological Activity : Opioid receptor agonist, highlighting the benzamide scaffold’s relevance in central nervous system (CNS) targeting .

SzR-109 (N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

- Structure: Quinoline carboxamide with pyrrolidinyl-ethyl and morpholinomethyl substituents.

- Key Differences: Replaces triethoxy benzamide with a hydroxylated quinoline core.

Compounds from (e.g., Boronic Acid Derivatives)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Predictions |

|---|---|---|---|

| Target Compound | ~550 (estimated) | Triethoxy benzamide, pyrrolidine, indoline | High lipophilicity (ethoxy groups) |

| AH-7921 | 341.28 | Dichloro benzamide, cyclohexylmethyl | Moderate lipophilicity |

| SzR-109 | 384.47 | Quinoline carboxamide, morpholine | Moderate solubility (hydroxy group) |

Notes:

Pharmacokinetic and Toxicity Considerations

- Target Compound : High molecular weight and lipophilicity may limit blood-brain barrier penetration despite pyrrolidine’s CNS affinity.

- AH-7921 : Reported opioid activity implies risks of respiratory depression and dependence .

- SzR-109: Hydroxyquinoline core may confer antioxidant or pro-inflammatory effects .

Biological Activity

3,4,5-Triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triethoxy group and an indolin-pyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 344.45 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act on specific receptors or enzymes involved in cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Animal models indicate that it may provide neuroprotective benefits, possibly through antioxidant mechanisms.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical trials.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Reduction in neuronal damage | |

| Anti-inflammatory | Decrease in inflammatory markers |

Case Studies

-

Anticancer Study :

- A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values ranged from 10 to 20 µM, indicating potent anticancer properties.

-

Neuroprotection :

- In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound led to a marked decrease in neuronal loss and improved cognitive functions as measured by behavioral tests. This suggests its potential utility in treating neurodegenerative diseases.

-

Anti-inflammatory Effects :

- In vivo experiments demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in models of acute inflammation, highlighting its therapeutic potential for inflammatory disorders.

Q & A

Q. What are the key synthetic routes for synthesizing 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how is purity ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amide bond formation between the 3,4,5-triethoxybenzoyl chloride and the secondary amine group in the indoline-pyrrolidine ethylamine intermediate.

- Protection/deprotection strategies for reactive groups (e.g., using tert-butoxycarbonyl (Boc) groups for amines).

- Catalysts and solvents : Palladium catalysts for coupling reactions and polar aprotic solvents like DMSO or dichloromethane for solubility .

Purity Assurance : - Chromatographic purification (e.g., flash chromatography or HPLC) to isolate intermediates and final products.

- Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by area normalization) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the triethoxybenzamide moiety (e.g., methoxy protons at δ 3.8–4.1 ppm) and the indoline-pyrrolidine ethylamine backbone (e.g., pyrrolidine methylene signals at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents on the triethoxybenzamide (e.g., replacing ethoxy with methoxy) or indoline-pyrrolidine backbone (e.g., altering pyrrolidine to piperidine) .

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition assays for anticancer activity or receptor-binding assays for neurological targets).

- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and guide SAR .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50 values across assays)?

Methodological Answer:

- Replicate experiments : Perform triplicate assays under standardized conditions (e.g., fixed cell lines, buffer pH, and incubation times) to rule out technical variability .

- Control benchmarking : Compare results with known positive/negative controls (e.g., reference inhibitors) to validate assay reliability.

- Mechanistic follow-up : Use orthogonal assays (e.g., Western blotting for protein expression vs. cell viability assays) to confirm observed effects .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomic profiling : Employ mass spectrometry-based proteomics to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR/Cas9 screening : Knock out candidate target genes to assess their role in the compound’s activity .

- Pharmacokinetic studies : Measure tissue distribution and metabolite formation in animal models to link exposure to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.